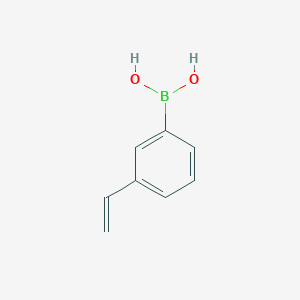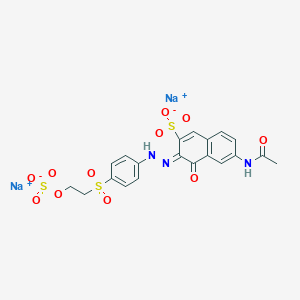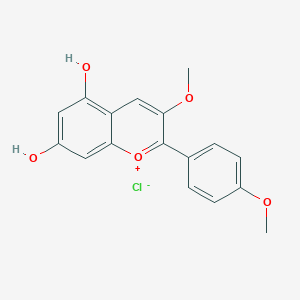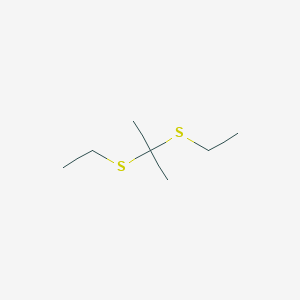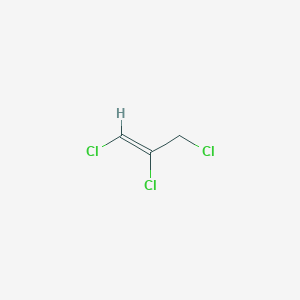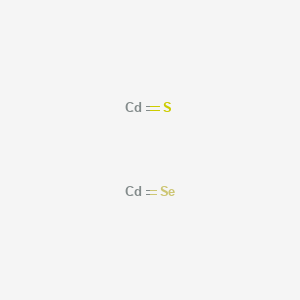
Selanylidenecadmium;sulfanylidenecadmium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selanylidenecadmium; sulfanylidenecadmium is a compound that consists of cadmium, selenium, and sulfur. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound is often used in the form of cadmium selenide sulfide, which is a semiconductor material with significant applications in optoelectronics and photovoltaics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of selanylidenecadmium; sulfanylidenecadmium typically involves the reaction of cadmium salts with selenium and sulfur sources. One common method is the hydrothermal synthesis, where cadmium chloride is reacted with sodium selenide and sodium sulfide under high temperature and pressure conditions. The reaction is carried out in an autoclave, and the resulting product is purified through washing and drying .
Industrial Production Methods: In industrial settings, the production of cadmium selenide sulfide involves similar synthetic routes but on a larger scale. The process includes the use of high-purity cadmium, selenium, and sulfur sources to ensure the quality of the final product. The reaction conditions are carefully controlled to achieve the desired stoichiometry and phase purity .
Analyse Chemischer Reaktionen
Types of Reactions: Selanylidenecadmium; sulfanylidenecadmium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide, selenium dioxide, and sulfur dioxide.
Reduction: Reduction reactions can convert the compound back to its elemental forms.
Substitution: The compound can undergo substitution reactions where selenium or sulfur atoms are replaced by other chalcogens or halogens
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and nitric acid are commonly used oxidizing agents.
Reducing Agents: Hydrogen gas and sodium borohydride are typical reducing agents.
Substitution Reagents: Halogens like chlorine and bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Cadmium oxide, selenium dioxide, sulfur dioxide.
Reduction: Elemental cadmium, selenium, and sulfur.
Substitution: Cadmium halides, selenium halides, sulfur halides
Wissenschaftliche Forschungsanwendungen
Selanylidenecadmium; sulfanylidenecadmium has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of quantum dots and other nanomaterials.
Biology: Investigated for its potential use in biosensors and bioimaging due to its unique optical properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent in cancer treatment.
Industry: Widely used in the production of photovoltaic cells, light-emitting diodes (LEDs), and other optoelectronic devices
Wirkmechanismus
The mechanism of action of selanylidenecadmium; sulfanylidenecadmium involves its interaction with various molecular targets and pathways:
Optoelectronic Properties: The compound’s semiconductor properties are due to its band gap, which allows it to absorb and emit light efficiently.
Biological Interactions: In biological systems, the compound can interact with cellular components, leading to its use in bioimaging and biosensing applications
Vergleich Mit ähnlichen Verbindungen
Selanylidenecadmium; sulfanylidenecadmium is unique compared to other similar compounds due to its specific combination of cadmium, selenium, and sulfur. Similar compounds include:
Cadmium Selenide (CdSe): Known for its use in quantum dots and optoelectronics.
Cadmium Sulfide (CdS): Widely used in photovoltaic cells and sensors.
Zinc Selenide (ZnSe): Used in infrared optics and laser technology
Uniqueness: The combination of selenium and sulfur in selanylidenecadmium; sulfanylidenecadmium provides unique optical and electronic properties that are not present in cadmium selenide or cadmium sulfide alone. This makes it particularly valuable in applications requiring specific wavelength absorption and emission .
Eigenschaften
IUPAC Name |
selanylidenecadmium;sulfanylidenecadmium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cd.S.Se |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKKRQHWJLNAKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Cd].[Se]=[Cd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cd2SSe |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.87 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


